molecular formula C29H29N3O5S B12734883 Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide CAS No. 155857-46-8

Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide

Cat. No.: B12734883
CAS No.: 155857-46-8
M. Wt: 531.6 g/mol
InChI Key: BNLPCSSVKVWDTH-PWCWEDBWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide typically involves multi-step organic reactionsThe phenylhydrazone group is then added via a condensation reaction with phenylhydrazine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and moieties.

Properties

CAS No.

155857-46-8

Molecular Formula

C29H29N3O5S

Molecular Weight

531.6 g/mol

IUPAC Name

(12E)-13-methoxy-9-[4-methoxy-3-(1-oxa-2,3-diazaspiro[3.5]nona-2,5,7-trien-7-yloxy)-2,3-dihydro-1-benzothiophen-7-yl]-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraene

InChI

InChI=1S/C29H29N3O5S/c1-16-4-6-22-26-20(14-35-22)23(34-3)13-30-12-19(25(16)26)18-5-7-21(33-2)27-24(15-38-28(18)27)36-17-8-10-29(11-9-17)31-32-37-29/h5,7-10,12-14,16,19,22,24H,4,6,11,15H2,1-3H3/b23-13+,30-12?

InChI Key

BNLPCSSVKVWDTH-PWCWEDBWSA-N

Isomeric SMILES

CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C(CS5)OC6=CCC7(C=C6)N=NO7

Canonical SMILES

CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C(CS5)OC6=CCC7(C=C6)N=NO7

Origin of Product

United States

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